molecular formula C18H15Cl3N2O5 B14685827 1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone CAS No. 27695-53-0

1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone

Cat. No.: B14685827
CAS No.: 27695-53-0
M. Wt: 445.7 g/mol
InChI Key: WTWQVHMGOREYQR-UHFFFAOYSA-N
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Description

1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is a complex organic compound featuring a trichloroethanone moiety, a nitrophenyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone typically involves multiple steps:

    Formation of the Ethoxy Group: This step involves the reaction of an appropriate alcohol with an ethylating agent under basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Trichloroethanone Moiety: This involves the chlorination of an appropriate ketone precursor.

    Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The trichloroethanone moiety can be reduced to a corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Amine Derivatives: From the reduction of the nitro group.

    Alcohol Derivatives: From the reduction of the trichloroethanone moiety.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-((1-Ethoxy-2-(4-aminophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone: Similar structure but with an amino group instead of a nitro group.

    1-(3-((1-Methoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

CAS No.

27695-53-0

Molecular Formula

C18H15Cl3N2O5

Molecular Weight

445.7 g/mol

IUPAC Name

2,2,2-trichloro-1-[3-[[1-ethoxy-2-(4-nitrophenyl)-2-oxoethyl]amino]phenyl]ethanone

InChI

InChI=1S/C18H15Cl3N2O5/c1-2-28-17(15(24)11-6-8-14(9-7-11)23(26)27)22-13-5-3-4-12(10-13)16(25)18(19,20)21/h3-10,17,22H,2H2,1H3

InChI Key

WTWQVHMGOREYQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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